molecular formula C20H20K2N4O12S3 B1585502 Reactive yellow 17 CAS No. 20317-19-5

Reactive yellow 17

Cat. No. B1585502
CAS RN: 20317-19-5
M. Wt: 682.8 g/mol
InChI Key: LQIMMPDNWRQSCT-UHFFFAOYSA-L
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Description

Synthesis Analysis

The synthesis of RY17 involves several steps, including diazotization , azo coupling , and sulfonation . These reactions lead to the formation of the azo bond (–N=N–) in the dye molecule.


Chemical Reactions Analysis

  • Oxidation : Oxidation processes, such as Fenton-like reactions, can degrade RY17 .

Scientific Research Applications

Photocatalytic Degradation

Reactive Yellow 17 (RY 17) has been extensively studied for its photocatalytic degradation in aqueous solutions. Research shows that using TiO2 as a photocatalyst in the presence of cement binder is effective for degrading RY 17 under sunlight, offering a cost-effective method for treating textile dye wastewater (Neppolian et al., 2003). Similar studies also report the degradation of RY 17 using TiO2 in slurry form, with UV irradiation facilitating the process and leading to the formation of CO2, SO4 2−, NO3−, and NH4+ ions in the mineralization process (Neppolian et al., 2001).

Solar/UV-Induced Photocatalytic Degradation

The effectiveness of solar irradiation in the photocatalytic degradation of RY 17 using TiO2 has been confirmed. This method is noted for its efficiency in degrading RY 17 compared to other dyes and is suggested as a viable technique for the disposal of textile wastewater (Neppolian et al., 2002).

Sorption Potential of Citrus Waste Biomass

Citrus waste biomass has been evaluated for its ability to adsorb anionic reactive dyes like RY 17 from aqueous solutions. Chemical treatments to enhance the sorption capability have been explored, and thermodynamic parameters indicate the exothermic nature of the sorption process (Asgher & Bhatti, 2012).

Solar-Driven Decolourisation

Advanced oxidation processes have been investigated for the decolourisation of RY 17 in both heterogeneous and homogeneous media, using solar energy. This study highlights the potential of these processes in treating textile dye wastewater (Muruganandham & Swaminathan, 2007).

Flocculation Behaviour in Textile Wastewater

The use of food-grade polysaccharides, such as Plantago psyllium mucilage, for dye removal from textile wastewater has been studied. This method is effective for the flocculation and removal of dyes like RY 17 (Mishra & Bajpai, 2005).

Future Directions

  • Photocatalysis : Investigating new photocatalysts (e.g., TiO2) for enhanced degradation .

properties

IUPAC Name

dipotassium;4-[4-[[2,5-dimethoxy-4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O12S3.2K/c1-12-19(20(25)24(23-12)13-4-6-14(7-5-13)38(28,29)30)22-21-15-10-17(35-3)18(11-16(15)34-2)37(26,27)9-8-36-39(31,32)33;;/h4-7,10-11,19H,8-9H2,1-3H3,(H,28,29,30)(H,31,32,33);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQIMMPDNWRQSCT-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C1N=NC2=CC(=C(C=C2OC)S(=O)(=O)CCOS(=O)(=O)[O-])OC)C3=CC=C(C=C3)S(=O)(=O)[O-].[K+].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20K2N4O12S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

682.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Reactive yellow 17

CAS RN

20317-19-5
Record name Reactive Yellow 17
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020317195
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, 4-[4-[2-[2,5-dimethoxy-4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]diazenyl]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]-, potassium salt (1:2)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
497
Citations
B Neppolian, SR Kanel, HC Choi… - International journal of …, 2003 - hindawi.com
… In the present study, TiO2 assisted photocatalytic degradation of reactive yellow 17 dye coated on the glass plate (reactor) using cement as a binder is reported. The effects of the …
Number of citations: 79 www.hindawi.com
AV Rupa, D Manikandan, D Divakar… - Journal of hazardous …, 2007 - Elsevier
… The Ag–TiO 2 catalyst was evaluated for their photocatalytic activity towards the degradation of Reactive Yellow-17 (RY-17) under UV and visible light irradiations. Then the results were …
Number of citations: 273 www.sciencedirect.com
AA Moneer, NM El-Mallah, MSH Ramadan… - The Egyptian Journal of …, 2022 - Elsevier
… Our study considers the influence of a different electrode shape on the removal percentage of Reactive Yellow 17 (RY17) dye. The anode is a PVC tube with an iron net wrapped …
Number of citations: 3 www.sciencedirect.com
N Bougdour, A Sennaoui, I Bakas… - Science and Technology …, 2018 - Elsevier
… In the present study, the degradation of Reactive Yellow 17 (RY17) azo dye in aqueous solution was performed using UV light and iron ions as activators of peroxydisulfate (S 2 O 8 2− …
Number of citations: 12 www.sciencedirect.com
B Neppolian, S Sakthivel, B Arabindoo… - … Science and Health …, 2001 - Taylor & Francis
… In this paper photoinduced degradation of reactive yellow 17 (RY 17) dye has been studied employing TiO 2 in the form of slurry in a batch reactor. UV lamps were used as the source …
Number of citations: 36 www.tandfonline.com
A Sennaoui, S Alahiane, F Sakr… - Portugaliae …, 2018 - academia.edu
… , Fenton, photo-Fenton, electro-Fenton, anodic oxidation and heterogeneous photocatalysis advanced oxidation processes (AOPs) have been applied to degrade reactive yellow 17 (…
Number of citations: 31 www.academia.edu
S Vahidhabanu, B Ramesh Babu - J Waste Resources, 2015 - researchgate.net
… EO process is a best technique for removal of color and COD for CI Reactive Yellow 17 and Blue 4. Degradation of the dye was better when NaCl was used as supporting electrolyte …
Number of citations: 4 www.researchgate.net
AA Moneer, NM El-Mallah, MSH Ramadan… - The Egyptian Journal of …, 2021 - Elsevier
… Accordingly, in the present study, the removal of a mixture of Acid Green 20 and Reactive Yellow 17 by EC process using Al bi-polar electrodes was performed. The effectiveness of …
Number of citations: 6 www.sciencedirect.com
S Alahiane, A Sennaoui, F Sakr, S Qourzal… - J Mater Environ …, 2017 - jmaterenvironsci.com
… The Reactive Yellow 17 is an azo dye synthetic organic used in the textile industry, which is provided by the firm Sigma-Aldrich. Its chemical structure is represented in figure 1. The …
Number of citations: 21 www.jmaterenvironsci.com
A Sennaoui, F Sakr, S Alahiane… - … Journal of Materials …, 2015 - researchgate.net
… In the present study, the Reactive Yellow 17 (RY17) dye was degraded by the electro-Fenton process, using a BDD electrode as cathode for H2O2 production. The independent …
Number of citations: 6 www.researchgate.net

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